Physicochemical Profiling and Synthetic Methodologies of 4-(3-Bromophenyl)tetrahydro-2H-pyran Derivatives
Physicochemical Profiling and Synthetic Methodologies of 4-(3-Bromophenyl)tetrahydro-2H-pyran Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
In modern drug discovery, the strategic replacement of lipophilic carbocycles with oxygen-containing heterocycles is a proven tactic for optimizing pharmacokinetic (PK) profiles. The 4-(3-Bromophenyl)tetrahydro-2H-pyran scaffold serves as a critical bioisostere for 4-arylpiperidines and 1-arylcyclohexanes. By introducing an ethereal oxygen into the saturated ring, medicinal chemists can significantly lower the partition coefficient (logP) and enhance aqueous solubility, while the meta-bromo substitution on the phenyl ring provides a versatile, orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations).
This whitepaper details the physicochemical properties, structural rationale, and validated synthetic workflows for the core scaffold and its most valuable 4-substituted derivatives.
Structural Rationale & Physicochemical Properties
The incorporation of the tetrahydropyran (THP) ring introduces a permanent dipole moment and a hydrogen bond acceptor (HBA). Compared to a standard phenylcyclohexane analog, the THP ring typically lowers logP by ~1.0 to 1.5 units. This reduction is critical for mitigating off-target lipophilic binding (such as hERG channel blockade) and improving metabolic clearance rates. Furthermore, the 3-bromo substitution improves metabolic stability by sterically and electronically blocking CYP450-mediated aromatic oxidation at the meta position.
To facilitate fragment-based drug discovery (FBDD) and library generation, the core scaffold is most frequently utilized via its 4-functionalized derivatives. The quantitative physicochemical data for these key intermediates are summarized below.
Table 1: Physicochemical Properties of Key Derivatives
| Derivative | CAS Number | Molecular Formula | Molecular Weight | Key Synthetic Application |
| 4-ol | 1 [3] | C₁₁H₁₃BrO₂ | 257.12 g/mol | Nucleophilic coupling, etherification |
| 4-carboxamide | 2 [1] | C₁₂H₁₄BrNO₂ | 284.15 g/mol | Hydrogen bond donor/acceptor arrays |
| 4-carboxylic acid | [2] | C₁₂H₁₃BrO₃ | 285.13 g/mol | Amidation, esterification, prodrugs |
| 4-carboxylate (Methyl) | 3 [4] | C₁₃H₁₅BrO₃ | 299.16 g/mol | Lipophilic intermediate, Grignard target |
Core Synthetic Workflows & Mechanistic Causality
To ensure high-fidelity library generation, the synthesis of these derivatives relies on a divergent pathway originating from a common precursor: 3-bromophenylacetonitrile . The logic of this pathway is rooted in the high acidity of the benzylic/alpha-nitrile protons, which allows for efficient double alkylation.
Visualizing the Synthetic Logic
Figure 1: Divergent synthetic workflow for 4-(3-Bromophenyl)tetrahydro-2H-pyran derivatives.
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic checkpoints to ensure high yield and purity.
Protocol A: Synthesis of the Core Intermediate (4-Carbonitrile)
Objective: Construct the tetrahydropyran ring via a tandem Sₙ2 cyclization.
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Preparation: In an oven-dried, argon-flushed flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) in anhydrous THF (0.5 M) and cool to 0 °C.
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Deprotonation: Add a solution of 3-bromophenylacetonitrile (1.0 eq) in THF dropwise. Stir for 30 minutes until hydrogen evolution ceases.
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Causality Check: Cooling prevents exothermic degradation of the solvent, while the 30-minute window ensures complete formation of the initial carbanion before the electrophile is introduced.
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Cyclization: Add bis(2-chloroethyl) ether (1.1 eq) dropwise. Gradually warm the reaction to 60 °C and stir for 12 hours.
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Causality Check: Elevated temperature is required to overcome the activation energy of the sterically hindered, ring-closing second Sₙ2 displacement.
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Workup: Quench carefully with saturated aqueous NH₄Cl at 0 °C to neutralize excess NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine.
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Validation: Washing with brine reduces the solubility of water in the organic phase, driving out residual moisture and pre-drying the solution before the addition of anhydrous Na₂SO₄. Concentrate and purify via silica gel chromatography.
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Protocol B: Selective Hydrolysis to 4-Carboxamide (CAS: 329025-26-5)
Objective: Arrest the hydrolysis of the nitrile at the primary amide stage.
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Preparation: Dissolve the 4-carbonitrile intermediate in a 4:1 mixture of Ethanol and DMSO.
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Oxidation/Hydrolysis: Add 30% aqueous H₂O₂ (5.0 eq) followed by 6M NaOH (1.2 eq) at room temperature.
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Monitoring: Stir for 2-4 hours. Monitor via LC-MS.
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Causality Check: The use of hydrogen peroxide in alkaline media leverages the hydroperoxide anion (HOO⁻). As an alpha-effect nucleophile, HOO⁻ attacks the nitrile carbon significantly faster than hydroxide alone. This ensures rapid conversion to the amide while preventing over-hydrolysis to the carboxylic acid.
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Workup: Dilute with cold water to precipitate the amide. Filter, wash with cold water, and dry under high vacuum to afford the pure 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide [1].
Protocol C: Complete Hydrolysis to 4-Carboxylic Acid (CAS: 179420-77-0)
Objective: Drive the hydrolysis completely to the carboxylic acid for subsequent coupling.
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Preparation: Suspend the 4-carbonitrile intermediate in a 1:1 mixture of Ethanol and 20% aqueous NaOH.
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Reflux: Heat the mixture to reflux (approx. 85 °C) for 16 hours.
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Causality Check: The high thermal energy and vast excess of hydroxide ions are necessary to break the resonance-stabilized amide intermediate formed transiently during the reaction.
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Workup: Cool to room temperature and evaporate the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove unreacted starting material. Acidify the aqueous layer with 6M HCl to pH ~2 to precipitate the acid. Filter and dry to yield 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxylic acid [2].
References
- 4-(3-broMophenyl)
- 4-(3-BROMOPHENYL)
- 4-(3-Bromophenyl)
- Methyl 4-(3-bromophenyl)
